

DBPR108 treatment duration for optimal glycemic control

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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979

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DBPR108 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the experimental use of **DBPR108** in optimizing glycemic control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DBPR108**?

A1: **DBPR108**, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.^{[1][2][3][4][5]} Its primary mechanism involves preventing the enzymatic degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^{[1][4]} By inhibiting DPP-4, **DBPR108** prolongs the activity of GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β -cells in a glucose-dependent manner and reduces glucagon secretion from α -cells.^{[1][4][6]} This action helps to regulate blood glucose levels, particularly postprandial glucose.^[1]

Q2: What is the recommended clinical dosage and treatment duration for **DBPR108** based on clinical trials?

A2: Based on Phase II and Phase III clinical trials, the recommended dosage for **DBPR108** is 100 mg once daily.^{[2][7]} Clinical studies have evaluated treatment durations of 12, 24, and up to 52 weeks.^{[7][8][9]} A 12-week Phase II study supported the 100 mg once-daily regimen for

Phase III development.[7] Phase III trials have demonstrated efficacy and safety for up to 52 weeks of treatment.[9]

Q3: What level of glycemic control can be expected with **DBPR108** treatment?

A3: In a 12-week monotherapy trial, **DBPR108** at 100 mg once daily resulted in a mean reduction in HbA1c of -0.75% from baseline.[7] In a 24-week study with **DBPR108** as an add-on therapy to metformin, the mean change in HbA1c from baseline was -0.70%.[2][8] Furthermore, a 24-week monotherapy study showed a -0.63% change in HbA1c from baseline.[9] The efficacy of **DBPR108** was sustained for up to 52 weeks.[9]

Q4: What are the known safety and tolerability profiles of **DBPR108**?

A4: **DBPR108** is generally well-tolerated.[2][8] The incidence of adverse events has been shown to be similar to placebo and other DPP-4 inhibitors like sitagliptin.[7][9] It is not likely to cause significant weight gain or hypoglycemia.[10] Mild hypoglycemia was noted in a 200 mg dose group in one study.[7] No cardiovascular or renal events were observed in the administration of **DBPR108** in patients with type 2 diabetes.[2]

Troubleshooting Guides

Issue 1: High variability in plasma DPP-4 inhibition in animal models.

- Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or variable food intake affecting absorption.
 - Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For studies where food intake may interfere with absorption, consider fasting the animals for a short period before dosing. Administer **DBPR108** at the same time each day.
- Possible Cause 2: Pharmacokinetic Differences: Strain, sex, or age of the animal model can significantly impact drug metabolism and clearance.
 - Solution: Use a homogenous population of animals for your studies. If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.

- Possible Cause 3: Sample Handling and Processing: Degradation of DPP-4 or the inhibitor in blood samples due to improper handling.
 - Solution: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA). Process samples promptly and store plasma at -80°C until analysis. Ensure consistent freeze-thaw cycles for all samples.

Issue 2: Lack of significant improvement in glucose tolerance in a diet-induced obese (DIO) mouse model.

- Possible Cause 1: Insufficient Treatment Duration: The duration of **DBPR108** treatment may not be long enough to observe significant metabolic changes in a severely insulin-resistant model.
 - Solution: Based on clinical data showing significant effects from 4 weeks onwards, consider extending the treatment duration in your preclinical model.[\[7\]](#) A pilot study with staggered treatment endpoints may be beneficial.
- Possible Cause 2: Suboptimal Dosage: The dose of **DBPR108** may be too low for the specific DIO model.
 - Solution: While a 0.1 mg/kg dose in combination with metformin has been shown to be effective in DIO mice, a dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[\[6\]](#)
- Possible Cause 3: Severity of Insulin Resistance: The DIO model may be too severely insulin-resistant for a monotherapy to have a significant effect.
 - Solution: Consider using **DBPR108** in combination with another anti-diabetic agent, such as metformin. Preclinical studies have shown a strong synergistic effect when **DBPR108** is combined with metformin.[\[6\]](#)

Quantitative Data Summary

Table 1: Summary of **DBPR108** Monotherapy Clinical Trial Data

Trial Phase	Treatment Duration	Dosage	Mean Change in HbA1c from Baseline	Percentage of Patients Achieving HbA1c $\leq 7\%$	Reference
Phase II	12 weeks	50 mg	-0.51%	58.82%	[7]
100 mg	-0.75%	55.22%	[7]	N/A	[9]
200 mg	-0.57%	47.83%	[7]		
Placebo	-0.04%	29.85%	[7]		
Phase III	24 weeks	100 mg	-0.63%	N/A	[9]
52 weeks	100 mg	-0.50%	N/A	[9]	

Table 2: Summary of **DBPR108** Add-on to Metformin Therapy Clinical Trial Data

Trial Phase	Treatment Duration	Dosage	Mean Change in HbA1c from Baseline	Percentage of Patients Achieving HbA1c $\leq 7.0\%$	Reference
Phase III	24 weeks	100 mg	-0.70%	50.0%	[2][8]
Placebo	-0.07%	21.1%	[2][8]		

Experimental Protocols

Protocol 1: Evaluation of **DBPR108** Efficacy in a Phase III Clinical Trial (Monotherapy)

- Objective: To assess the efficacy and safety of **DBPR108** monotherapy in treatment-naïve patients with type 2 diabetes.
- Study Design: A multicenter, randomized, double-blind, active and placebo-controlled study.
- Patient Population: Adult patients with type 2 diabetes who had not been using glucose-lowering agents for the 8 weeks prior to the screening period.[9]

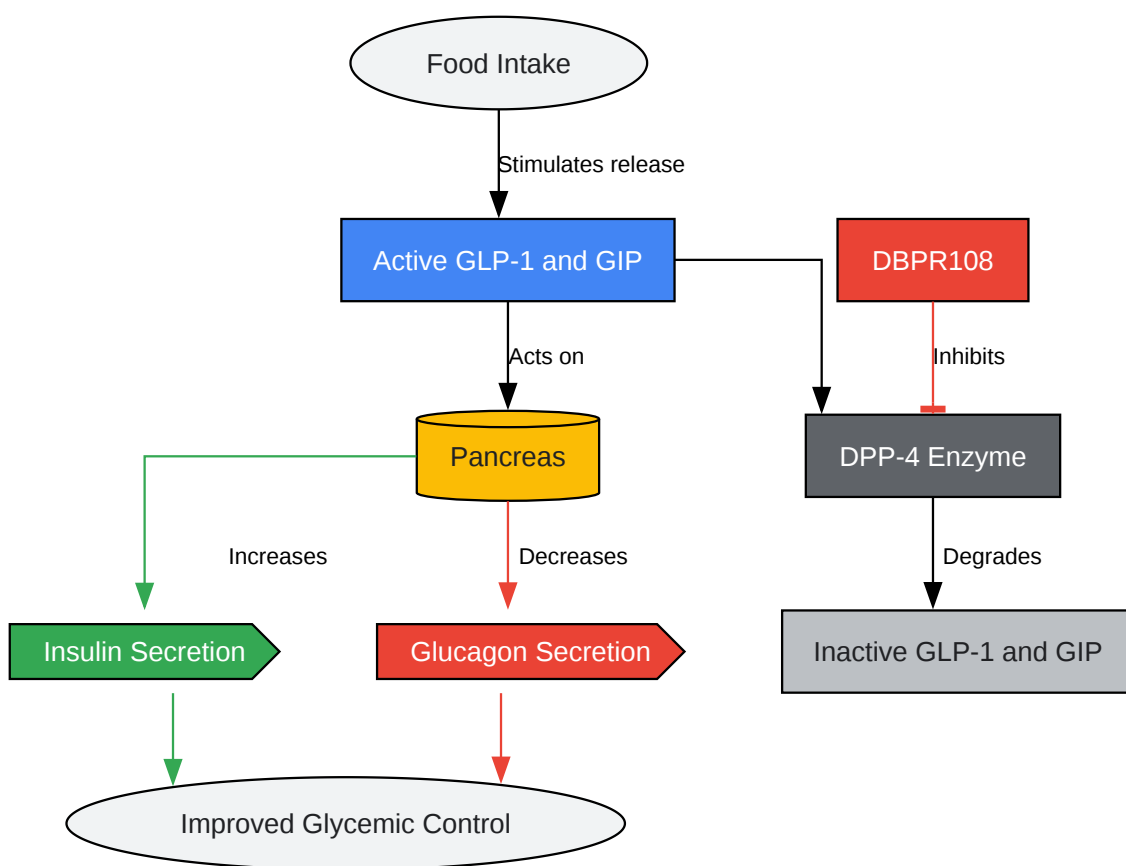
- Treatment Arms:
 - **DBPR108** 100 mg once daily
 - Sitagliptin 100 mg once daily (active control)
 - Placebo once daily
- Treatment Duration: 24-week double-blind treatment period, followed by a 28-week open-label extension where all patients received **DBPR108** 100 mg once daily.[9]
- Primary Endpoint: Mean change in glycated hemoglobin (HbA1c) levels from baseline to week 24.[9]
- Secondary Endpoints:
 - Change in fasting plasma glucose and postprandial plasma glucose levels.
 - Change in body weight.
 - Incidence of adverse events.
- Data Analysis: The mean treatment difference between **DBPR108** and placebo, and between **DBPR108** and sitagliptin, was calculated to determine superiority and non-inferiority, respectively.[9]

Protocol 2: Preclinical Evaluation of **DBPR108** in a Diet-Induced Obese (DIO) Mouse Model

- Objective: To determine the effect of **DBPR108** on glucose tolerance in a preclinical model of type 2 diabetes.
- Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
- Treatment Groups:
 - Vehicle control (e.g., 0.5% methylcellulose)

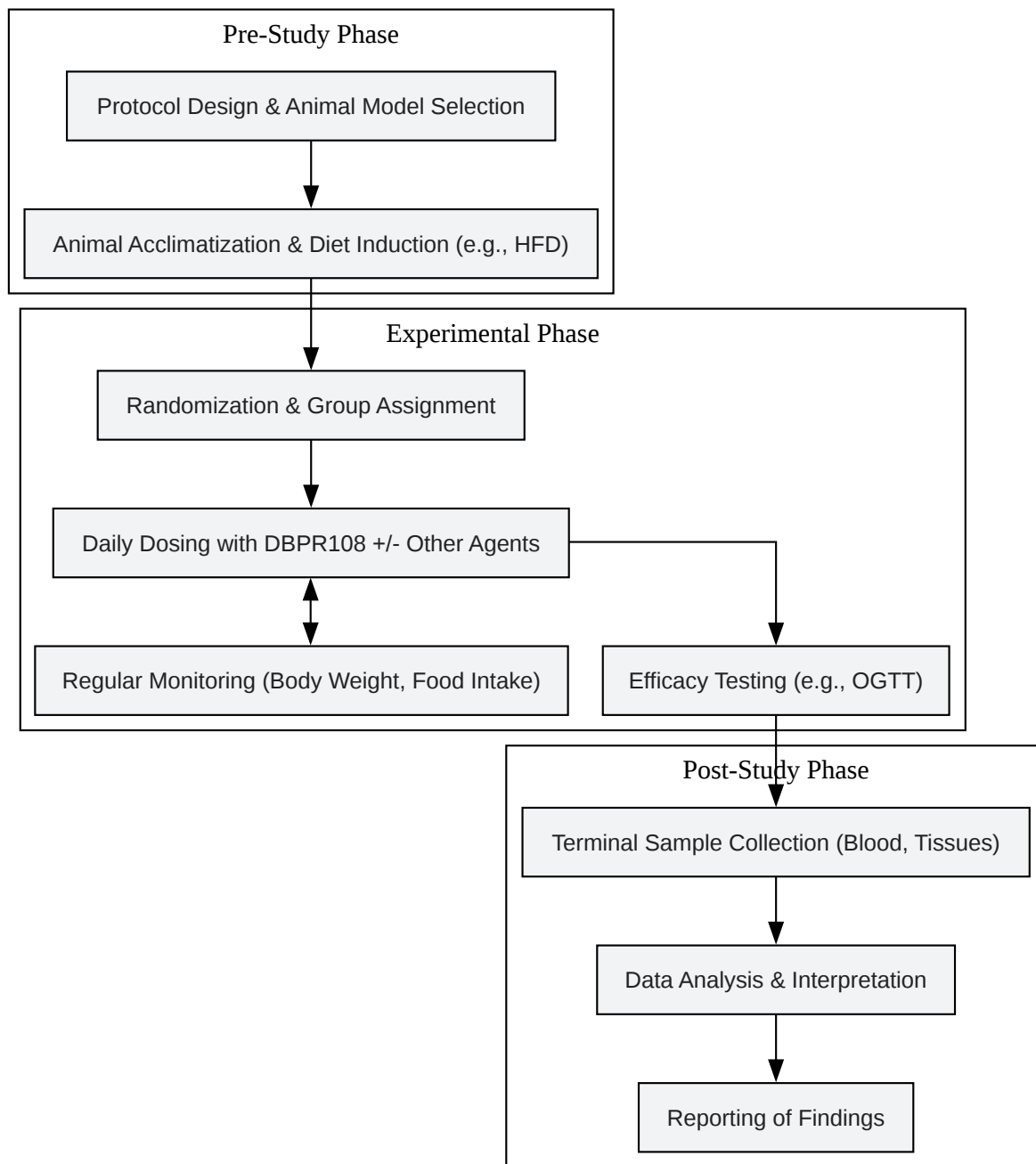
- **DBPR108** (e.g., 0.1 mg/kg, oral gavage, once daily)
- Metformin (e.g., 50 or 100 mg/kg, oral gavage, once daily)
- **DBPR108** (0.1 mg/kg) + Metformin (50 or 100 mg/kg)
- Treatment Duration: 4-8 weeks.
- Key Experiment: Oral Glucose Tolerance Test (OGTT):
 - Fast mice for 6 hours.
 - Administer the final dose of **DBPR108** and/or Metformin.
 - 30 minutes post-dosing, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
 - Administer a 2 g/kg glucose solution via oral gavage.
 - Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
- Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion during the OGTT. Compare the AUC between treatment groups using an appropriate statistical test (e.g., ANOVA).

Visualizations



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Caption: Signaling pathway of **DBPR108** as a DPP-4 inhibitor.



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Caption: General workflow for a preclinical efficacy study.

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References

- 1. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom CLASS 1 NEW DRUG ^{PRUSOG}PRUSOGLIPTIN TABLETS^{MEETS} MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 6. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The National Health Research Institutes have written a new chapter in drug development in Taiwan Diabetes drug DBPR108 granted New Drug Approval | [ibpr.nhri.edu.tw]
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